({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-chloro-4-fluorobenzoate

Lipophilicity Membrane permeability Drug-likeness

This ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-chloro-4-fluorobenzoate (CAS 1795032-25-5) is the only subseries member combining 3-chloro-4-fluorobenzoate with a 2-(trifluoromethyl)benzyl carbamoyl moiety. With XLogP3=4.2, it outperforms the 2,4-difluoro analog (XLogP3=3.5) for hydrophobic pocket occupancy. The CF₃ group imparts metabolic stability superior to the 4-bromo analog, making it ideal for cellular assays >24 h and in vivo PK studies. Procure to enable systematic matched-pair SAR around benzyl substituent effects and diversify your screening library with unique pharmacophore coverage.

Molecular Formula C17H12ClF4NO3
Molecular Weight 389.7 g/mol
CAS No. 1795032-25-5
Cat. No. B6507266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-chloro-4-fluorobenzoate
CAS1795032-25-5
Molecular FormulaC17H12ClF4NO3
Molecular Weight389.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC(=C(C=C2)F)Cl)C(F)(F)F
InChIInChI=1S/C17H12ClF4NO3/c18-13-7-10(5-6-14(13)19)16(25)26-9-15(24)23-8-11-3-1-2-4-12(11)17(20,21)22/h1-7H,8-9H2,(H,23,24)
InChIKeyGGBAUJACQKQXJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-chloro-4-fluorobenzoate (CAS 1795032-25-5): Compound Identity and Core Characteristics for Procurement Decisions


({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-chloro-4-fluorobenzoate (CAS 1795032-25-5) is a synthetic small molecule comprising a 3-chloro-4-fluorobenzoate ester linked via a carbamoylmethyl spacer to a 2-(trifluoromethyl)benzylamine moiety. The compound has a molecular weight of 389.7 g/mol and a calculated XLogP3 of 4.2 [1]. It belongs to a family of carbamoyl-benzoate screening compounds that are commercially supplied at ≥95% purity for high-throughput screening and medicinal chemistry applications [2]. Its molecular formula C₁₇H₁₂ClF₄NO₃ and topological polar surface area of 55.4 Ų position it within the drug-like property space.

Why Substituting ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-chloro-4-fluorobenzoate with a Structural Analog Carries Scientific Risk


Although several analogs share the 3-chloro-4-fluorobenzoate core, the combination of the 2-(trifluoromethyl)benzyl substituent with this specific benzoate ester creates a distinct physicochemical and pharmacological profile that cannot be replicated by close analogs. Even single-atom replacements (e.g., CF₃ → Br, CF₃ → CH₃, or relocation of halogen substituents on the benzoate ring) alter lipophilicity, electronic distribution, and metabolic stability in ways that can dramatically shift target engagement, cellular permeability, and off-target liability [1]. The quantitative evidence provided in Section 3 demonstrates that the target compound occupies a unique property sweet spot relative to its nearest comparators.

Quantitative Differentiation Evidence: ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-chloro-4-fluorobenzoate vs. Closest Structural Analogs


Lipophilicity Advantage: XLogP3 Comparison with 2,4-Difluorophenyl Analog

The target compound exhibits a calculated XLogP3 of 4.2 [1], which is 0.7 log units higher than the nearest difluoro analog {[(2,4-difluorophenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate (XLogP3 = 3.5) [2]. This difference reflects the greater hydrophobic contribution of the –CF₃ substituent relative to the 2,4-difluoro substitution pattern on the benzyl ring.

Lipophilicity Membrane permeability Drug-likeness

Metabolic Stability Differentiation: Trifluoromethyl vs. 4-Bromo Substituent

The –CF₃ group on the benzyl ring of the target compound is resistant to oxidative metabolism, whereas the 4-bromo substituent in the analog {[(4-bromophenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate is susceptible to CYP450-mediated debromination or glutathione conjugation [1]. Class-level evidence indicates that replacing Br with CF₃ typically increases metabolic half-life in human liver microsome assays by 2- to 10-fold [2].

Metabolic stability CYP450 oxidation Lead optimization

Structural Uniqueness: Substructure Search and Pharmacophore Differentiation vs. 4-Chlorobenzoate Isomer

A substructure search of the PubChem database reveals that the target compound is the only reported member of its subseries combining a 3-chloro-4-fluorobenzoate ester with a 2-(trifluoromethyl)benzyl carbamoyl group [1]. The closest isomer, {[2-(trifluoromethyl)phenyl]carbamoyl}methyl 4-chlorobenzoate (CAS 808106-09-4), differs in the positional arrangement of halogen atoms on the benzoate ring (3-Cl-4-F → 4-Cl), which removes the electronic push-pull character of the chloro-fluoro substitution pattern [2].

Structural uniqueness Pharmacophore Selectivity screening

Hydrogen Bond Acceptor Count and Predicted Target Engagement Differentiation

The target compound possesses 7 hydrogen bond acceptor sites [1], compared to 5 for the bromo analog and 6 for the 2,4-difluoro analog [2] [3]. The additional acceptor capacity arises from the three fluorine atoms of the –CF₃ group acting as weak hydrogen bond acceptors, which can contribute to enhanced binding enthalpy with polar residues in protein active sites [4].

Hydrogen bonding Target engagement Physicochemical profiling

Procurement Purity Benchmarking and Availability Comparison

The target compound is consistently supplied at ≥95% purity , matching or exceeding the typical purity of the bromo analog (≥95%) [1] and the 2,4-difluoro analog (≥95%) [2]. However, the unique combination of substituents means that impurities in batch synthesis will differ qualitatively across analogs, and the CF₃-bearing target may be less prone to oxidative degradation byproducts during storage compared to the bromo analog, which can undergo photolytic debromination [3].

Purity Procurement Quality control

Optimal Application Scenarios for ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-chloro-4-fluorobenzoate Based on Differentiated Properties


Medicinal Chemistry: Lead Optimization for Targets with Lipophilic Binding Pockets

When a protein target requires a ligand with XLogP3 > 4.0 for adequate hydrophobic pocket occupancy, the target compound (XLogP3 = 4.2) provides a superior starting point compared to the 2,4-difluoro analog (XLogP3 = 3.5), which may require additional synthetic modification to achieve comparable lipophilicity [1]. The 0.7 log unit difference represents a meaningful barrier for projects where passive permeability is a key SAR driver.

Chemical Biology: Probe Design for Long-Term In Vitro and In Vivo Studies

For functional probes intended for cellular assays exceeding 24 hours or for in vivo pharmacokinetic studies, the CF₃ group confers predicted metabolic stability advantages over the 4-bromo analog [2]. Researchers developing tool compounds for target validation should prefer the target compound when metabolic liability of the bromo substituent could confound phenotype interpretation.

HTS Library Procurement: Maximizing Chemical Diversity in Lead Discovery Collections

As the only compound in its subseries to combine 3-chloro-4-fluorobenzoate with a 2-(trifluoromethyl)benzyl carbamoyl moiety, the target compound contributes unique chemical diversity to screening decks [3]. When curating a diversity set for a new screening campaign, inclusion of this compound ensures coverage of a distinct pharmacophore space not represented by the 4-chlorobenzoate isomer or the 4-bromo analog.

Structure-Activity Relationship (SAR) Studies: Halogen Bioisostere Evaluation

The target compound serves as the CF₃-bearing member of a matched molecular pair series alongside the bromo, methyl, and difluoro analogs [4]. Procurement of this compound enables systematic SAR exploration of the benzyl substituent's steric, electronic, and lipophilic contributions to biological activity, which is essential for patent strategy and lead optimization decisions.

Quote Request

Request a Quote for ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-chloro-4-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.